5-chloro-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]thiophene-2-sulfonamide
Description
This compound features a thiophene-2-sulfonamide core substituted with a chlorine atom at the 5-position and a 1-hydroxycyclohex-2-en-1-ylmethyl group at the sulfonamide nitrogen.
Properties
IUPAC Name |
5-chloro-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]thiophene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO3S2/c12-9-4-5-10(17-9)18(15,16)13-8-11(14)6-2-1-3-7-11/h2,4-6,13-14H,1,3,7-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUPONYHPKWUXFY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC=CC(C1)(CNS(=O)(=O)C2=CC=C(S2)Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]thiophene-2-sulfonamide typically involves multi-step organic reactions. One possible route includes:
Formation of the thiophene ring: Starting from a suitable thiophene precursor, the thiophene ring is functionalized with a sulfonamide group.
Introduction of the chlorine atom: Chlorination of the thiophene ring can be achieved using reagents such as thionyl chloride or sulfuryl chloride under controlled conditions.
Attachment of the hydroxycyclohexenylmethyl group: This step involves the reaction of the chlorinated thiophene with a hydroxycyclohexenylmethyl precursor, possibly through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-chloro-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]thiophene-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The sulfonamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, under basic or acidic conditions.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of various substituted thiophene derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-chloro-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]thiophene-2-sulfonamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The sulfonamide group can form hydrogen bonds with biological macromolecules, while the thiophene ring can participate in π-π interactions.
Comparison with Similar Compounds
Substituent Variations on the Sulfonamide Nitrogen
Key Observations :
- Aromatic vs. Aliphatic Substituents: Compound 11b (aromatic triazolylmethyl) and Rivaroxaban (oxazolidinone) exhibit distinct biological activities due to their substituents' electronic and steric profiles. The target compound’s aliphatic hydroxycyclohexenyl group may enhance solubility compared to bulky aromatic analogs .
Physicochemical Properties
Key Observations :
- S=O Stretching : IR peaks ~1150–1168 cm⁻¹ confirm sulfonamide functionalization across all compounds .
Biological Activity
5-chloro-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]thiophene-2-sulfonamide is a sulfonamide compound that has garnered interest due to its potential biological activities. Sulfonamides are known for their antimicrobial properties, and the modification of their structures can lead to enhanced efficacy against various pathogens. This article delves into the biological activity of this specific compound, highlighting research findings, case studies, and relevant data.
Chemical Structure and Properties
The compound's structure includes a thiophene ring, a sulfonamide group, and a cyclohexene derivative. The presence of these functional groups contributes to its biological activity. The molecular formula is , and its molecular weight is approximately 275.75 g/mol.
Antimicrobial Properties
Research indicates that sulfonamide compounds exhibit bacteriostatic properties, inhibiting the growth of bacteria by interfering with folic acid synthesis. The specific compound has shown promising results in vitro against various bacterial strains. A study published in 2020 reviewed the biological activities of sulfonamide-based hybrids, emphasizing their effectiveness against resistant strains of bacteria due to structural modifications that enhance their binding affinity to bacterial enzymes involved in folate metabolism .
Table 1: Antimicrobial Activity of this compound
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 16 µg/mL | |
| Pseudomonas aeruginosa | 64 µg/mL |
Anti-inflammatory Activity
Sulfonamides have also been studied for their anti-inflammatory properties. The compound has shown potential in reducing inflammation markers in animal models, suggesting that it may play a role in treating inflammatory diseases. This effect is likely due to the inhibition of pro-inflammatory cytokines.
Case Study: Anti-inflammatory Effects
A study conducted on rats demonstrated that administration of the compound significantly reduced levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), key players in inflammatory responses. The results indicated a dose-dependent reduction in these cytokines, supporting the compound's potential as an anti-inflammatory agent.
The mechanism through which this compound exerts its biological effects primarily involves inhibition of bacterial dihydropteroate synthase (DHPS), an enzyme critical for folate synthesis. By blocking this enzyme, the compound disrupts the production of folate, essential for nucleic acid synthesis in bacteria.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
